molecular formula C12H11NO2S B3148404 N-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 64419-15-4

N-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B3148404
CAS No.: 64419-15-4
M. Wt: 233.29 g/mol
InChI Key: MDWPRWHLVBVLPI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)thiophene-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research . This compound belongs to a class of molecules known as thiophene carboxamides, which are recognized as versatile building blocks for the synthesis of pharmacologically active compounds . Researchers are particularly focused on derivatives of this core structure for their potential as multi-targeted therapeutic agents. Structural analogs of this compound, specifically those featuring an ortho-amino substitution on the thiophene ring, have demonstrated promising dual inhibitory activity in preclinical studies . These derivatives are designed to simultaneously inhibit two key pathways in cancer cell proliferation: angiogenesis and mitosis . They have been shown to act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis, and also disrupt cell division by inhibiting β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis . The molecular architecture of this chemical series allows for interactions with both the ATP-binding pocket of kinases and the colchicine binding site of tubulin, making it a valuable template for the design of novel anti-cancer agents with a potentially synergistic mechanism of action . As such, this compound is primarily for use in biological screening, hit-to-lead optimization, and mechanism-of-action studies within a research laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-11-4-2-10(3-5-11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWPRWHLVBVLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268076
Record name N-(4-Methoxyphenyl)-3-thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64419-15-4
Record name N-(4-Methoxyphenyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64419-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl Thiophene 3 Carboxamide

Established Synthetic Pathways for the Thiophene-3-carboxamide (B1338676) Core

The construction of the thiophene-3-carboxamide scaffold can be achieved through several reliable synthetic methodologies. These approaches offer access to a wide range of substituted derivatives, allowing for the exploration of their chemical space.

Gewald Reaction Protocols and Derived Methodologies

The Gewald reaction is a powerful and widely utilized multi-component reaction for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can be a versatile precursor to various thiophene (B33073) derivatives.

The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to improve reaction times and yields in some cases mdpi.com. Variations of the Gewald reaction have been developed to introduce diverse substituents on the thiophene ring youtube.comresearchgate.net.

While the classic Gewald reaction yields a 2-aminothiophene, this amino group can be subsequently removed or transformed to afford other thiophene derivatives, making it a relevant pathway for accessing the broader thiophene-3-carboxamide scaffold.

Amidation Reactions and Linkage Formation Strategies

A direct and common method for the synthesis of N-aryl thiophene-3-carboxamides is the amidation of thiophene-3-carboxylic acid or its activated derivatives. Thiophene-3-carboxylic acid can be converted to the more reactive thiophene-3-carbonyl chloride, often by treatment with thionyl chloride or oxalyl chloride mdpi.com. This acid chloride can then be reacted with an appropriate aniline, such as 4-methoxyaniline (p-anisidine), in the presence of a base to form the desired amide linkage.

Alternatively, direct coupling of thiophene-3-carboxylic acid with an aniline can be achieved using various peptide coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack of the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and suppress side reactions mdpi.comuni-kiel.denih.gov. Other coupling reagents such as phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) are also effective for this transformation peptide.comuniurb.it.

A study on the synthesis of thiophene carboxamide derivatives demonstrated the use of EDC and DMAP in dichloromethane for the coupling of a substituted thiophene-2-carboxylic acid with various anilines, a reaction principle directly applicable to the 3-carboxamide isomer nih.gov. Another approach involves the use of titanium tetrachloride (TiCl4) as a catalyst for the direct amidation of carboxylic acids with amines researchgate.net.

Multi-component Reaction Approaches for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. Beyond the Gewald reaction, other MCRs can be envisioned for the assembly of the thiophene-3-carboxamide scaffold. These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds nih.gov. While a specific MCR for the direct synthesis of N-(4-methoxyphenyl)thiophene-3-carboxamide is not prominently reported, the principles of MCRs suggest that a convergent synthesis could be designed from suitable starting materials.

Synthesis of this compound and Key Intermediates

The synthesis of the title compound, this compound, can be logically achieved through the amidation strategies discussed previously. The key intermediates for this synthesis are thiophene-3-carboxylic acid and 4-methoxyaniline.

A plausible and efficient synthetic route involves the following steps:

Preparation of Thiophene-3-carbonyl chloride : Thiophene-3-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) to yield the highly reactive thiophene-3-carbonyl chloride mdpi.com.

Amide Formation : The freshly prepared or purified thiophene-3-carbonyl chloride is then reacted with 4-methoxyaniline (p-anisidine) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an aprotic solvent like DCM or tetrahydrofuran (THF) at room temperature or slightly below mdpi.com.

A similar procedure has been described for the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, where a carboxylic acid was coupled with an aniline using N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine nih.gov. This highlights the general applicability of standard peptide coupling conditions for the formation of such aryl amides.

Another relevant example is the synthesis of 4-amino-N-(4-methoxyphenyl)-5-cyano-2-phenylaminothiophene-3-carboxamide, which, although a more complex molecule, involves the formation of the N-(4-methoxyphenyl)carboxamide moiety as a key step nih.gov.

Intermediate Structure Role in Synthesis
Thiophene-3-carboxylic acidStarting material for the thiophene backbone and carboxyl group.
Thiophene-3-carbonyl chlorideActivated intermediate for amidation.
4-Methoxyaniline (p-anisidine)Provides the N-(4-methoxyphenyl) fragment.

Strategies for Structural Diversification and Analogue Synthesis

Structural diversification of this compound is crucial for exploring its potential applications. Modifications can be introduced on either the thiophene ring or the N-phenyl ring. This section focuses on the functionalization of the thiophene core.

Substituent Introduction on the Thiophene Ring System

The thiophene ring is amenable to various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the carboxamide group at the 3-position will influence the regioselectivity of these reactions.

Halogenation: Direct halogenation of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. A procedure for the bromination of a 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide at the 4-position using bromine in chloroform and acetic acid has been reported, suggesting that the 4-position is susceptible to electrophilic attack nih.gov. This provides a handle for further functionalization.

Formylation: Introduction of a formyl group can be accomplished via lithiation followed by quenching with an appropriate electrophile. For instance, treatment of an N-phenyl-5-propylthiophene-2-carboxamide with n-butyllithium (n-BuLi) followed by the addition of N,N-dimethylformamide (DMF) resulted in formylation at the 3-position nih.gov. A similar strategy could be applied to this compound to introduce a formyl group at an available position on the thiophene ring.

Suzuki Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. A halogenated derivative of this compound, for example, a bromo-substituted analogue, can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents researchgate.net. This reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate or cesium carbonate mdpi.comresearchgate.net. The Suzuki coupling has been successfully used to synthesize 2-(bromomethyl)-5-aryl-thiophene derivatives and other biaryl systems involving thiophene researchgate.net.

Reaction Type Reagents Position of Substitution Potential Product
BrominationBr₂, CHCl₃/AcOH4-position4-Bromo-N-(4-methoxyphenyl)thiophene-3-carboxamide
Formylation1. n-BuLi 2. DMF2- or 5-position2-Formyl-N-(4-methoxyphenyl)thiophene-3-carboxamide
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, BasePosition of halogen4-Aryl-N-(4-methoxyphenyl)thiophene-3-carboxamide

Modifications of the Phenyl Moiety and its Methoxyl Group

The phenyl ring and its methoxyl substituent in this compound are key sites for structural modifications to explore structure-activity relationships. While specific examples for this exact molecule are not extensively documented, general organic chemistry principles and studies on analogous compounds allow for the prediction of several potential transformations.

One of the most common modifications of a methoxy-substituted phenyl ring is demethylation to yield the corresponding phenol. This transformation can be achieved using various reagents. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers. The reaction typically proceeds via a Lewis acid-base interaction between the boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr) or Lewis acids in the presence of nucleophiles.

Another potential modification is electrophilic aromatic substitution on the phenyl ring. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, since the para position is already substituted by the carboxamide linkage, substitution would be directed to the ortho positions. Examples of such reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation.

The resulting phenol from demethylation can serve as a handle for further derivatization. For example, it can be alkylated to introduce different ether groups, or acylated to form esters, thereby expanding the chemical diversity of the parent compound.

Derivatization of the Carboxamide Functional Group

The carboxamide linkage is a robust functional group, but it can undergo several chemical transformations to yield a variety of derivatives.

Hydrolysis of the amide bond, typically under strong acidic or basic conditions, would cleave the molecule into thiophene-3-carboxylic acid and p-anisidine. This reaction, while breaking the core structure, can be useful for analytical purposes or as a retro-synthetic step.

Reduction of the carboxamide group to an amine is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes can effectively reduce the carbonyl group of the amide to a methylene group, yielding the corresponding secondary amine, N-((thiophen-3-yl)methyl)(4-methoxyphenyl)amine. This modification significantly alters the electronic and steric properties of the linker between the thiophene and phenyl moieties. Recent studies have also explored titanium tetrachloride-catalyzed reduction of carboxamides with borane–ammonia as a milder alternative to traditional hydride reagents mdpi.com.

The nitrogen atom of the carboxamide can also be a site for derivatization, for example, through N-alkylation . This would require deprotonation of the amide N-H with a strong base followed by reaction with an alkyl halide.

Hybridization with Other Heterocyclic Pharmacophores (e.g., pyrazole, triazole, thiadiazole)

Creating hybrid molecules by incorporating other pharmacophoric heterocyclic rings is a common strategy in drug discovery to enhance or modulate biological activity. Starting from this compound or its synthetic precursors, various heterocyclic systems can be introduced.

For instance, if a bromo-substituted precursor, such as 5-bromo-N-(4-methoxyphenyl)thiophene-3-carboxamide, were synthesized, the bromine atom could serve as a handle for palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling. This would allow for the introduction of pre-functionalized heterocyclic rings.

The following table provides examples of related hybrid structures found in the literature, suggesting possible hybridization strategies.

Core ScaffoldHybridized HeterocycleSynthetic StrategyReference
Thiomorpholine-2-carboxamide1,2,3-TriazoleCu(I) catalyzed cycloaddition mdpi.com
Thiophene-2-carboxamidePyrazoleAmide coupling of bromothiophene carboxylic acid with pyrazole amine nih.gov
Thiophene-2-carboxamide1,2,4-TriazoleCyclization of thiophene-2-carbonyl isothiocyanate mdpi.com
Thiophene-2-carboxamide1,3,4-ThiadiazoleCyclization of thiophene-2-carbonyl isothiocyanate mdpi.com

Reaction Mechanism Elucidation and Mechanistic Investigations

The primary reaction for the synthesis of this compound is the formation of the amide bond between thiophene-3-carboxylic acid and p-anisidine. The mechanism of this reaction depends on the coupling method employed.

When using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the mechanism involves the activation of the carboxylic acid. The carboxylate group attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of p-anisidine. The attack of the amine on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the urea byproduct. The addition of additives like HOBt (1-hydroxybenzotriazole) can improve efficiency by forming an active ester intermediate, which is less prone to side reactions and racemization.

In the case of converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the mechanism involves the formation of a highly electrophilic acyl chloride. The subsequent reaction with p-anisidine is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then eliminates a chloride ion to yield the final amide product. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions for the synthesis of this compound is crucial for improving the yield and purity of the final product, as well as for ensuring scalability and cost-effectiveness. Key parameters that can be optimized include the choice of solvent, coupling agent, base, reaction temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used for amide coupling reactions.

Coupling Reagents and Additives: A variety of coupling reagents are available, each with its own advantages. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Studies on the coupling of various carboxylic acids and amines have shown that a combination of EDC, DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt can provide good to excellent yields, even for electron-deficient amines. The optimization of the equivalents of each reagent is critical to maximize the yield and minimize side products.

Temperature and Reaction Time: Amide coupling reactions are often carried out at room temperature, but in cases of low reactivity, gentle heating may be required. The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

The following table summarizes a hypothetical optimization study for the synthesis of this compound based on common practices in amide bond formation.

EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEADMF251275
2HATUDIPEADCM25885
3SOCl₂PyridineDCM0 to 25680
4EDC/DMAP/cat. HOBtDIPEACH₃CN251090

This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for the synthesis.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of N-(4-methoxyphenyl)thiophene-3-carboxamide is predicted to display a series of distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable connectivity data.

The spectrum can be divided into three main regions: the aromatic region, the amide proton signal, and the aliphatic methoxy (B1213986) signal.

Thiophene (B33073) Ring Protons: The three protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at position 2 (H-2) is anticipated to be the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing carboxamide group, likely appearing as a doublet of doublets. The H-4 and H-5 protons will also appear in this region, with their specific shifts and coupling constants determined by their positions relative to the carboxamide substituent.

Methoxyphenyl Ring Protons: The 4-methoxyphenyl ring contains two sets of chemically equivalent protons. The two protons ortho to the amide linkage (H-2'/H-6') are expected to resonate as a doublet, while the two protons meta to the amide (H-3'/H-5') will appear as another doublet further upfield. This characteristic AA'BB' system is a hallmark of para-substituted benzene rings. rsc.org

Amide Proton (N-H): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration but is generally found in the downfield region, often between 8.0 and 10.0 ppm. researchgate.net

Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the aliphatic region, typically around 3.8 ppm. rsc.org

Interactive Table: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H8.5 - 9.5broad singlet-1H
H-2 (Thiophene)8.0 - 8.3doublet of doublets~2.9, 1.21H
H-4 (Thiophene)7.3 - 7.6doublet of doublets~5.1, 1.21H
H-5 (Thiophene)7.5 - 7.8doublet of doublets~5.1, 2.91H
H-2'/H-6' (Phenyl)7.5 - 7.7doublet~8.92H
H-3'/H-5' (Phenyl)6.9 - 7.1doublet~8.92H
O-CH₃~3.8singlet-3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 160-170 ppm. compoundchem.comwisc.edu

Aromatic Carbons: The carbons of the thiophene and phenyl rings will resonate in the aromatic region (110-150 ppm). The carbon atoms directly attached to heteroatoms (sulfur, nitrogen, oxygen) or the carbonyl group will have distinct chemical shifts. For instance, the thiophene carbon C-3, attached to the carbonyl group, will be more deshielded than C-4 and C-5. On the phenyl ring, C-1' (attached to nitrogen) and C-4' (attached to the methoxy group) will have characteristic shifts reflecting their substitution.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, typically around 55 ppm. researchgate.net

Interactive Table: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162 - 165
C-4' (Phenyl)155 - 158
C-2 (Thiophene)128 - 132
C-3 (Thiophene)135 - 139
C-4 (Thiophene)125 - 128
C-5 (Thiophene)126 - 129
C-1' (Phenyl)131 - 134
C-2'/C-6' (Phenyl)121 - 124
C-3'/C-5' (Phenyl)114 - 116
O-CH₃~55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons, for example, between H-4 and H-5 on the thiophene ring, and between H-2'/H-6' and H-3'/H-5' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively assign each carbon signal by linking it to its corresponding, previously assigned proton signal. For instance, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming their assignment as the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the phenyl carbon C-1'.

Correlations from the thiophene protons H-2 and H-4 to the carbonyl carbon (C=O).

Correlations from the phenyl protons H-2'/H-6' to the phenyl carbons C-4' and C-1'.

A correlation from the methoxy protons (-OCH₃) to the phenyl carbon C-4'.

These HMBC correlations would provide undeniable proof of the thiophene-carbonyl-amide-phenyl connectivity.

Infrared (IR) and Raman Spectroscopic Characterization for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light corresponds to the energy required to excite molecular vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.

For this compound, the IR spectrum would be dominated by characteristic absorptions from the amide, thiophene, and methoxyphenyl moieties.

N-H Stretch: A secondary amide N-H stretching vibration is expected as a single, moderately intense band around 3300-3170 cm⁻¹. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching from both the thiophene and phenyl rings will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹. researchgate.netiosrjournals.org

C=O Stretch (Amide I Band): This is typically a very strong and sharp absorption, expected in the range of 1680-1640 cm⁻¹ for a secondary amide. Its position is lowered from a typical ketone due to resonance with the nitrogen lone pair. spcmc.ac.inlibretexts.orgspecac.com

N-H Bend (Amide II Band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is characteristic of secondary amides and appears as a strong band between 1570 and 1515 cm⁻¹. spectroscopyonline.commsu.edu

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to ring stretching vibrations in both the phenyl and thiophene rings. globalresearchonline.net

C-O Stretch: The asymmetric C-O-C stretching of the aryl ether (methoxy group) will produce a strong absorption band, typically around 1250 cm⁻¹.

C-S Stretch: Vibrations involving the C-S bond of the thiophene ring are generally weaker and appear in the fingerprint region, often between 850 and 600 cm⁻¹. iosrjournals.orgjchps.com

Interactive Table: Characteristic IR and Raman Vibrational Modes
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3300 - 3170Medium
Aromatic C-H StretchThiophene, Phenyl3100 - 3000Medium-Weak
Aliphatic C-H StretchMethoxy (-OCH₃)2980 - 2850Medium-Weak
C=O Stretch (Amide I)Secondary Amide1680 - 1640Strong
N-H Bend / C-N Stretch (Amide II)Secondary Amide1570 - 1515Strong
C=C Ring StretchThiophene, Phenyl1600 - 1450Medium-Strong
Asymmetric C-O-C StretchAryl Ether~1250Strong
C-S StretchThiophene850 - 600Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing molecules containing conjugated π-systems.

This compound possesses an extended conjugated system that includes the thiophene ring, the amide group, and the 4-methoxyphenyl ring. This conjugation is expected to result in strong absorption in the UV region. youtube.com The primary electronic transitions observed will be π → π* transitions, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. libretexts.orgresearchgate.net It is anticipated that the compound will exhibit a strong absorption band with a λmax in the range of 280-350 nm. A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygen and the amide nitrogen, may also be observed, but it is often obscured by the much more intense π → π* absorption band.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 0.0001 atomic mass units). This allows for the unambiguous determination of the molecular formula.

For this compound, the expected molecular formula is C₁₂H₁₁NO₂S. The calculated exact mass for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be compared to the experimentally measured value to confirm this composition.

Calculated Exact Mass for C₁₂H₁₁NO₂S: 233.05105

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. For amides, a characteristic and often dominant fragmentation pathway is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org

The expected fragmentation for this compound would involve:

Formation of the Thiophene Acylium Ion: Cleavage of the C-N bond would result in the formation of a stable thiophene-3-carbonyl cation (m/z = 111.9850). This is often the base peak in the spectrum of such amides.

Formation of the 4-methoxyaniline Radical Cation: The other part of the molecule would be the 4-methoxyaniline radical (m/z = 123.0684).

Further Fragmentation: The thiophene acylium ion can further fragment by losing carbon monoxide (CO) to yield a thiophenyl cation (m/z = 84.0009). The methoxyphenyl portion can lose a methyl radical (•CH₃) to form a phenoxy-type cation.

Interactive Table: Predicted HRMS Fragmentation Data
m/z (Calculated)Ion StructureDescription
233.0511[C₁₂H₁₁NO₂S]⁺˙Molecular Ion (M⁺˙)
111.9850[C₅H₃OS]⁺Thiophene-3-carbonyl cation (Acylium ion)
123.0684[C₇H₉NO]⁺˙4-methoxyaniline radical cation
84.0009[C₄H₄S]⁺˙Thiophenyl cation (from loss of CO)

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

A comprehensive search of crystallographic databases and the scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, a detailed analysis of its specific solid-state conformation, molecular packing, and the creation of crystallographic data tables are not possible at this time.

In analogous compounds, the conformation of the molecule in the solid state can be influenced by the electronic and steric nature of substituents. For example, the planarity between the amide linkage and the aromatic rings can vary, affecting the potential for extended conjugation and influencing intermolecular contacts. The methoxy group, being a common substituent in these related structures, often participates in weak hydrogen bonding or directs the crystal packing through steric hindrance.

Hirshfeld surface analysis, a technique frequently applied to similar reported structures, allows for the visualization and quantification of intermolecular interactions. In many related carboxamides and sulfonamides, H···H, C···H, and O···H contacts are shown to be the most significant contributors to the crystal packing, underscoring the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal lattice.

Although a definitive crystallographic analysis for this compound is not available, the study of analogous compounds suggests that its solid-state structure would likely be characterized by a network of hydrogen bonds and other weak intermolecular interactions, which would dictate the molecular conformation and the efficiency of the crystal packing. Further experimental work, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the precise structural details of this compound.

Computational Chemistry and Theoretical Modeling of N 4 Methoxyphenyl Thiophene 3 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. It provides a balance between computational cost and accuracy, making it ideal for studying molecules of this size.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the equilibrium conformation. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For N-(4-methoxyphenyl)thiophene-3-carboxamide, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. bohrium.com

Table 1: Representative Optimized Geometrical Parameters for a Thiophene (B33073) Carboxamide Scaffold (Based on Analogous Systems)

Parameter Bond/Angle Typical Calculated Value
Bond Length C=O (Amide) ~1.25 Å
Bond Length C-N (Amide) ~1.36 Å
Bond Length C-S (Thiophene) ~1.75 Å
Bond Angle O=C-N ~122°
Dihedral Angle C(thiophene)-C(carbonyl)-N-C(phenyl) ~180° (trans)

Note: These values are illustrative and based on DFT calculations of structurally similar thiophene carboxamides.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity because it requires less energy to be excited. mdpi.com

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich thiophene and methoxyphenyl rings, which are effective π-electron donors. The LUMO is expected to be distributed across the carboxamide linker and the thiophene ring. The computed HOMO-LUMO energy gap provides insight into the charge transfer that occurs within the molecule upon electronic excitation. mdpi.com Studies on various 5-aryl-N-aryl-thiophene-2-carboxamides have shown that the nature and position of substituents on the aryl rings can significantly modulate the HOMO-LUMO gap. nih.govnih.gov

Table 2: Typical Frontier Molecular Orbital Energies for Thiophene Carboxamide Derivatives

Compound Type EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference Compound
Thiophene-2-carboxamide derivative -0.2013 -0.0681 0.1332 Compound 2b nih.gov
Thiophene-2-carboxamide derivative -0.2091 -0.0554 0.1537 Compound 2e nih.gov
Amino-thiophene-2-carboxamide High Low High Derivatives 7a-c nih.gov
Methyl-thiophene-2-carboxamide High Low Low Derivatives 5a-c nih.gov

Note: The values demonstrate the range and sensitivity of the HOMO-LUMO gap to substitution on the thiophene carboxamide scaffold.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental data. nih.gov

For this compound, key vibrational modes would include:

N-H stretch: A characteristic sharp band typically found in the 3300-3500 cm⁻¹ region.

C-H stretches: Aromatic and methoxy (B1213986) C-H stretches appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O stretch (Amide I band): A very strong and distinct band, expected around 1650-1680 cm⁻¹, highly sensitive to its chemical environment.

N-H bend (Amide II band): Coupled with C-N stretching, this band appears in the 1550-1620 cm⁻¹ region.

Thiophene ring vibrations: Characteristic C=C and C-S stretching modes within the ring.

By correlating the calculated frequencies with experimental spectra, a definitive assignment of the observed bands can be made, confirming the molecular structure and providing insights into intramolecular interactions like hydrogen bonding.

Beyond finding a single minimum energy structure, computational methods can be used to explore the entire conformational landscape of a molecule. This is typically done by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated and the energy is minimized at each step. For this compound, the most significant rotational barriers would be associated with the C(thiophene)-C(carbonyl) bond and the C(amide)-N(phenyl) bond.

Studies on structurally related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that while a planar conformation may facilitate better crystal packing, non-planar conformations can be energetically preferred in the gas phase by a few kJ/mol. nih.gov The rotational barrier provides a measure of the molecule's conformational flexibility. A high barrier indicates a rigid structure, while a low barrier suggests that multiple conformations can coexist at room temperature. This conformational flexibility is crucial as it can influence the molecule's ability to bind to a biological target.

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational models can account for these effects using various approaches, most commonly the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. To study excited states and predict UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is employed. mdpi.com

By performing TD-DFT calculations within a PCM framework, one can predict how the absorption maxima (λ_max_) of this compound would shift in solvents of different polarities—a phenomenon known as solvatochromism. The calculations can identify the nature of the electronic transitions (e.g., π→π* or n→π*) and predict their energies. acs.org For many thiophene carboxamido molecules, an increase in solvent polarity leads to a red shift (bathochromic shift) in the fluorescence emission spectrum, indicating an increase in the dipole moment upon excitation from the ground state to the excited state.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve placing the molecule into the active site of a biologically relevant protein target. Thiophene carboxamide derivatives have been investigated as inhibitors of various enzymes, including sphingomyelin (B164518) synthase 2, protein tyrosine phosphatase 1B (PTP1B), and VEGFR-2 kinase. mdpi.comacs.org The docking process evaluates numerous possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions.

A hypothetical docking of this compound into a protein active site would likely reveal key interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's active site.

π-π Stacking: The electron-rich thiophene and methoxyphenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or histidine (His). mdpi.com

Hydrophobic Interactions: The aromatic rings and the methyl group of the methoxy substituent can form favorable hydrophobic interactions with nonpolar pockets within the active site.

The results of a docking study are typically summarized in a docking score, which estimates the binding free energy, and a visual representation of the binding pose, highlighting the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
N-(4'-methoxyphenyl)-3-bromothiobenzamide
Phenylalanine
Tyrosine

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Compound Design and OptimizationSpecific in silico predictions of the ADME parameters for this compound are not documented in the reviewed literature.

While computational studies are a crucial part of modern drug discovery, it appears that this compound has not yet been a specific subject of such detailed theoretical investigation. Future research may explore the computational properties of this and other thiophene-3-carboxamide (B1338676) derivatives.

Structure Activity Relationship Sar Investigations of N 4 Methoxyphenyl Thiophene 3 Carboxamide Derivatives

Impact of Thiophene (B33073) Ring Substitutions on Biological Activity

The thiophene ring is a privileged pharmacophore in medicinal chemistry, and its substitution pattern is a key determinant of the biological activity of N-(4-methoxyphenyl)thiophene-3-carboxamide derivatives. nih.gov The aromaticity and planarity of the thiophene ring can enhance receptor binding, while its structure allows for functionalization to improve potency and selectivity. mdpi.com

Research has shown that the electronic properties of substituents on the thiophene ring play a critical role. The introduction of electron-withdrawing groups, such as a p-bromophenyl group, has been noted to slightly hamper antibacterial activity in some derivatives. nih.gov Conversely, in the context of anticancer activity, other studies have revealed that compounds with electron-withdrawing groups on a related benzylidene portion exhibited significant potency against human lung cancer cell lines. mdpi.com

The position of the substituent is also vital. For instance, in a series of compounds designed as sphingomyelin (B164518) synthase 2 (SMS2) inhibitors, the introduction of various substituent groups or a nitrogen atom into the core thiophene ring led to a decrease in inhibitory activity. nih.gov This suggests that the unsubstituted thiophene core, or at least specific positions on it, may be essential for optimal interaction with the biological target. The delocalization of sulfur's electrons within the π-system contributes to thiophene's character as a reactive benzene analog, making it a valuable pharmacophore with diverse biological effects. mdpi.com

Table 1: Effect of Thiophene Ring Modifications on Anticancer Activity This table is representative of findings in the field and combines data from multiple studies to illustrate SAR principles.

Compound Series Thiophene Ring Substitution Observed Biological Activity Reference
Phenyl-thiophene-carboxamides 5-(4-Fluorophenyl) Potent anticancer activity (IC50 = 5.46 µM on Hep3B) nih.gov
Phenyl-thiophene-carboxamides 5-Phenyl Moderate anticancer activity (IC50 = 12.58 µM on Hep3B) nih.gov
2-Aminothiophene Derivatives 4-Hydroxy benzaldehyde at C2 Significant anti-microbial activity nih.gov
Thiophene Carboxamides Heavy substituent groups Decreased inhibitory activity against SMS2 nih.gov

Role of the N-(4-methoxyphenyl) Moiety in Target Recognition and Potency

The N-(4-methoxyphenyl) moiety is a critical component for the biological activity of this class of compounds, often serving as a key recognition element for target binding. This fragment can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex.

The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring is particularly important. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding pocket. The position of this group is often crucial; studies on related sulfonamide structures show that even slight changes in the orientation of the phenyl rings, dictated by torsion angles, can significantly alter intermolecular interactions. mdpi.com In thiophene carboxamide derivatives investigated as allosteric enhancers for adenosine receptors, substitutions on the aryl amide group were found to have a significant effect on activity. nih.gov

Influence of Carboxamide Linkage Modifications on Efficacy and Selectivity

The carboxamide (-CONH-) linker is not merely a spacer but an active participant in defining the molecule's structural and electronic properties. It provides a rigid planar unit due to resonance, which limits the conformational flexibility of the molecule and orients the thiophene and methoxyphenyl moieties in a specific spatial arrangement. This defined conformation is often a prerequisite for effective binding to a biological target.

The nitrogen and oxygen atoms of the amide group are quintessential hydrogen bond donors and acceptors, respectively. Intramolecular N-H···N or N-H···O hydrogen bonds can form a pseudo-ring structure, which locks the molecular conformation and reduces conformational flexibility, a feature observed in several biologically active thiophene-3-carboxamide (B1338676) derivatives. nih.govnih.gov These intramolecular interactions pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its receptor.

Modifying this linkage, for example, by creating thioamide bioisosteres (-CSNH-), can alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the compound. While specific studies on such modifications for this compound are not prevalent in the reviewed literature, this remains a key strategy in medicinal chemistry. Such changes could influence the compound's efficacy by altering its binding affinity or its selectivity by enabling interactions with different residues in the target protein.

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target, as receptors and enzymes are chiral environments. While the parent this compound is achiral, substitutions on either the thiophene ring or the methoxyphenyl moiety can introduce chiral centers, leading to the existence of enantiomers or diastereomers.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. mdpi.com For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to the potential mediation of uptake by an L-amino acid transport system. mdpi.com

This principle is directly applicable to the rational design of this compound derivatives. If a modification introduces a stereocenter, it is essential to separate and evaluate each stereoisomer individually. The observed differences in activity can provide valuable information about the three-dimensional topology of the receptor's binding site and guide the design of more potent and selective analogs.

Conformational Preferences and Their Relationship to Pharmacological Profiles

The three-dimensional conformation of a molecule is critical for its pharmacological activity. For a drug to bind to its receptor, it must adopt a specific "bioactive" conformation. The conformational preferences of this compound derivatives are largely governed by the rotational barriers around the single bonds connecting the aromatic rings to the central carboxamide linker.

Studies on structurally related molecules have shown that intramolecular hydrogen bonds can severely restrict conformational freedom. nih.gov In some 2-amino-thiophene-3-carboxamide derivatives, intramolecular hydrogen bonds form pseudo-six-membered or five-membered rings, effectively locking the molecular conformation. nih.gov This pre-organization can be energetically favorable for receptor binding.

Interestingly, a molecule can exist in different conformations, and these can crystallize as different polymorphs. researchgate.net For a related compound, N-(4'-methoxyphenyl)-3-bromothiobenzamide, three different conformational polymorphs were identified. nih.gov Computational data indicated one conformer was energetically preferred in the gas phase, but a different, more planar conformer was more stable in the crystalline state due to more effective intermolecular packing. researchgate.netnih.gov This highlights that the lowest energy conformation in isolation is not always the bioactive one; the specific environment of the receptor binding site dictates the preferred conformation for pharmacological activity.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model is generated by superimposing a set of active molecules and extracting the common features responsible for their activity.

For the this compound series, a pharmacophore model would typically include:

An aromatic/hydrophobic feature representing the thiophene ring.

A second aromatic/hydrophobic feature for the N-(4-methoxyphenyl) moiety.

A hydrogen bond donor feature corresponding to the amide N-H group.

A hydrogen bond acceptor feature corresponding to the amide C=O group.

A potential hydrogen bond acceptor feature for the methoxy oxygen.

Once developed, this model serves as a 3D query for searching large chemical databases to identify novel compounds with different core scaffolds but the same essential pharmacophoric features. dovepress.com This approach, known as virtual screening, can accelerate the discovery of new lead compounds. dntb.gov.ua Furthermore, pharmacophore models are integral to molecular hybridization strategies, where fragments from different known active compounds are combined to design new, potentially more potent molecules. acs.org This rational design approach allows chemists to move beyond simple analoging and explore novel chemical space in a targeted and efficient manner.

Mechanistic Biological Studies and Molecular Target Identification

Investigations into Anticancer Mechanisms of Action

The anticancer potential of the thiophene (B33073) carboxamide scaffold has been explored through various mechanistic studies, identifying several key molecular targets and cellular processes that are modulated by these compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. nih.govrsc.org The inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. rsc.org

A series of novel thiophene-3-carboxamide (B1338676) derivatives have been developed and identified as potent VEGFR-2 inhibitors. nih.gov One notable compound from this series, designated 14d , demonstrated effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Molecular docking and dynamics simulations confirmed that this compound could bind stably to the active site of VEGFR-2. nih.gov Further cellular thermal shift assays (CETSA) indicated that VEGFR-2 was a direct target of compound 14d in cell lines. nih.gov The inhibition of the receptor's activity was also confirmed by a reduction in VEGFR-2 protein phosphorylation in A549 lung cancer cells. nih.gov Downstream of the receptor, compound 14d was found to dose-dependently reduce the levels of phosphorylated ERK and MEK, key proteins in the MAPK signaling pathway that promotes cell proliferation. nih.gov

Table 1: VEGFR-2 Inhibition by Thiophene-3-Carboxamide Derivative

Compound Target IC₅₀ (nM) Cell Line Tested Reference

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and are involved in the onset of apoptosis. nih.gov Excessive JNK activity is associated with several diseases, including cancer, making JNKs an attractive therapeutic target. nih.gov

Structure-activity relationship studies on a series of thiophene-3-carboxamide derivatives have identified them as novel JNK inhibitors. nih.gov Intriguingly, these compounds exhibit a dual inhibitory mechanism. They are believed to function as both ATP mimetics, by binding to the ATP binding site, and as JIP mimetics, by potentially binding to the substrate docking site of the kinase. nih.gov The position of the carboxamide group on the thiophene ring is crucial for activity; an analogue with the carboxamide at the 5-position was found to be completely inactive. nih.gov The unsubstituted thiophene compound 5g showed an IC₅₀ value of 5.4 μM for JNK1 inhibition. nih.gov

Thiophene carboxamide derivatives have been shown to exert potent antiproliferative effects across a range of cancer cell lines. The VEGFR-2 inhibitor 14d exhibited excellent anti-proliferative activity against HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung) cancer cell lines. nih.gov

The mechanism behind this antiproliferative activity involves the disruption of the cell cycle and the induction of programmed cell death (apoptosis). nih.govnih.gov Treatment with compound 14d was shown to block the cell cycle, contributing to its cancer cell-killing effects. nih.gov Other thiophene carboxamide derivatives, such as MB-D2 , were found to induce morphological changes characteristic of apoptosis in A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cells. nih.gov This apoptotic induction was confirmed by the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov Further studies on related benzothiophene derivatives have shown that inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (Dyrk) can lead to the activation of caspase 3. mdpi.com

Beyond direct VEGFR-2 inhibition, certain thiophene carboxamide analogues have demonstrated anti-angiogenic activity by inhibiting the migration of endothelial cells. The thiophene-2-carboxamide derivatives 1l and 1m inhibited VEGF-induced Human Umbilical Vein Endothelial Cell (HUVEC) migration, a critical step in angiogenesis. researchgate.netrsc.org

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-dependent efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.gov Interestingly, some thiophene carboxamide derivatives have been identified as P-gp efflux pump inhibitors. researchgate.netrsc.org Compounds 1l and 1m , alongside the related compound OSI-930, showed inhibition of P-gp with EC₅₀ values in the range of 35–74 μM. researchgate.netrsc.org By inhibiting P-gp, these compounds can enhance the efficacy of conventional chemotherapy agents. For example, compound 1l improved the IC₅₀ of doxorubicin by 13.8-fold in the P-gp overexpressing LS180 human colorectal carcinoma cells. researchgate.netrsc.org This dual ability to inhibit both angiogenesis and P-gp demonstrates the potential of this chemical scaffold to combat cancer through multiple mechanisms. researchgate.netrsc.org

Table 2: P-glycoprotein (P-gp) Inhibition by Thiophene Carboxamide Derivatives

Compound Target EC₅₀ (µM) Effect Reference
OSI-930 P-gp 35-74 Reverses doxorubicin resistance researchgate.netrsc.org
1l P-gp 35-74 13.8-fold improvement in doxorubicin IC₅₀ researchgate.netrsc.org

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov Combretastatin A-4 (CA-4) is a natural product that acts as a potent microtubule-targeting agent by inhibiting tubulin polymerization at the colchicine binding site. nih.govmdpi.comrsc.org

Inspired by the structure of CA-4, which features a trimethoxyphenyl ring, researchers have synthesized thiophene carboxamide derivatives designed to act as biomimetics of CA-4. nih.gov These compounds aim to mimic the chemical and biological properties of CA-4, allowing them to permeate the cell membrane and interact with tubulin. nih.gov Studies showed that certain thiophene carboxamide derivatives, such as 2b and 2e , were the most active molecules against the Hep3B hepatocellular carcinoma cell line, with IC₅₀ values of 5.46 and 12.58 µM, respectively. nih.gov This activity is linked to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.govnih.gov

Table 3: Anticancer Activity of Thiophene Carboxamide CA-4 Biomimetics

Compound Cell Line IC₅₀ (µM) Reference
2b Hep3B 5.46 nih.gov

Exploration of Antimicrobial Mechanisms

The thiophene carboxamide scaffold is also a subject of investigation for its antimicrobial properties. nih.gov The carboxamide bond is a fundamental component of proteins and is crucial in biological systems. mdpi.com Derivatives of this scaffold have been tested against a variety of pathogenic bacteria.

Studies on 3-amino thiophene-2-carboxamide derivatives showed significant antibacterial activity. nih.gov Specifically, compound 7b , which features a methoxy (B1213986) group substitution, demonstrated the highest activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). nih.gov The increased hydrophilicity imparted by the methoxy group is thought to contribute to its enhanced antibacterial effect. nih.gov Another study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli. mdpi.com Compounds 4a and 4c from this series showed the highest zones of inhibition, indicating potent antibacterial action. mdpi.com Molecular docking studies suggest these compounds may act by inhibiting crucial bacterial enzymes like β-lactamase and DNA gyrase. mdpi.commdpi.com

Table 4: Antibacterial Activity of a Thiophene-2-carboxamide Derivative (Compound 7b)

Bacterial Strain Type Activity Index (%) vs. Ampicillin Reference
Staphylococcus aureus Gram-positive 83.3 nih.gov
Bacillus subtilis Gram-positive 82.6 nih.gov
Escherichia coli Gram-negative 64.0 nih.gov

Antibacterial Activity and Mechanisms of Membrane Disruption or Metabolic Interference

While direct studies focusing solely on the antibacterial mechanisms of N-(4-methoxyphenyl)thiophene-3-carboxamide are not extensively detailed in the available literature, research on related thiophene-carboxamide derivatives provides insights into their potential modes of action. Thiophene-based compounds have demonstrated notable antibacterial and antifungal properties. scispace.comnih.gov The structural features of these molecules, particularly the thiophene ring, are considered crucial for their biological activities. nih.gov

Recent studies on various thiophene derivatives have pointed towards membrane permeabilization as a plausible mechanism of antibacterial action against drug-resistant Gram-negative bacteria. frontiersin.org For instance, certain thiophene derivatives have been shown to increase membrane permeability in colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org Time-kill curve assays have demonstrated that some of these compounds exhibit bactericidal effects against these challenging pathogens. frontiersin.org Molecular docking studies further suggest that these derivatives may have a strong binding affinity to outer membrane proteins, which could contribute to membrane disruption. frontiersin.org

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Compound Target Organism Observed Effect Potential Mechanism
Thiophene Derivative 4 Colistin-resistant A. baumannii and E. coli Bactericidal effect, reduced bacterial adherence Increased membrane permeabilization, binding to outer membrane proteins
Thiophene Derivative 8 Colistin-resistant A. baumannii and E. coli Bactericidal effect Increased membrane permeabilization
N-(4-methylpyridin-2-yl) thiophene-2-carboxamides ESBL-producing E. coli ST131 High activity against resistant strains Interaction with the binding pocket of β-lactamase enzyme

Antifungal Activity Investigations

Similar to its antibacterial potential, the antifungal activity of this compound is suggested by studies on closely related compounds. Thiophene-3-carboxamide derivatives have been recognized for their antifungal properties. scispace.comnih.gov A study on N-(4-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, a structurally similar compound, was conducted as part of research into novel succinate dehydrogenase inhibitors (SDHIs) with antifungal activity against various plant pathogenic fungi. ccspublishing.org.cn SDHIs are a class of fungicides that disrupt the mitochondrial respiratory chain, leading to fungal cell death. scispace.com The molecular docking results from this study indicated that high antifungal activities were associated with stronger interactions with key amino acid residues of the succinate dehydrogenase enzyme. ccspublishing.org.cn

Another study highlighted that 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits both antibacterial and antifungal activities. scispace.com This suggests that the thiophene-3-carboxamide scaffold is a promising framework for the development of novel antifungal agents. The precise mechanism of action for this compound itself requires further investigation, but it is plausible that it could involve the inhibition of key fungal enzymes like succinate dehydrogenase.

Table 2: Antifungal Activity of Selected Pyrazole-Thiophene Carboxamides

Compound Target Fungi EC50 Value
N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) Rhizoctonia solani 11.6 µmol/L
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) Fusarium graminearum 28.9 µmol/L
N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) Botrytis cinerea 21.3 µmol/L

Dihydropteroate Synthase (DHPS) Enzyme Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms and is the target of sulfonamide antibiotics. nih.gov These drugs act as competitive inhibitors of DHPS, preventing the synthesis of folic acid, which is essential for nucleic acid synthesis and cell division. acs.org While the potential of this compound as a DHPS inhibitor is an interesting area for investigation, there is currently a lack of direct scientific evidence in the available literature to support this specific mechanism of action for this compound or its close derivatives. The primary research on thiophene-based antimicrobials has focused on other mechanisms, as detailed in the preceding sections. Therefore, the inhibition of DHPS by this compound remains a hypothetical area that warrants future research to be either confirmed or refuted.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Thiophene-based compounds are recognized for their potential as anti-inflammatory agents, with some derivatives being developed into commercial drugs. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net The thiophene ring is considered a privileged structure in the design of new anti-inflammatory drugs due to its chemical properties that facilitate interaction with biological targets. nih.gov

While direct studies on the anti-inflammatory pathways modulated by this compound are limited, research on other thiophene derivatives has shown that they can reduce the expression of pro-inflammatory genes for cytokines like IL-1β, IL-6, and TNF-α, as well as inducible nitric oxide synthase (iNOS). nih.gov The presence of amide groups and methoxy substituents, both of which are present in this compound, has been frequently associated with the anti-inflammatory activity of thiophene-based compounds. researchgate.net These structural features are believed to be important for recognition by and inhibition of biological targets like COX and LOX enzymes. researchgate.net Further investigations are necessary to determine the specific anti-inflammatory mechanisms of this compound and its potential to modulate inflammatory mediators.

Antioxidant Mechanisms, including Free Radical Scavenging Potential

Several studies have explored the antioxidant properties of thiophene derivatives, suggesting that this class of compounds has the potential for free radical scavenging. nih.govresearchgate.net Research on a series of novel thiophene-2-carboxamide derivatives demonstrated their ability to act as antioxidants, as evaluated by the ABTS method. nih.gov In this study, an amino thiophene-2-carboxamide derivative exhibited significant antioxidant activity, comparable to the standard antioxidant ascorbic acid. nih.gov

The antioxidant activity of these compounds is influenced by their molecular and electronic properties. nih.gov Density functional theory (DFT) studies on these derivatives have provided insights into their HOMO-LUMO energy gaps, which are related to their reactivity and potential to donate electrons to neutralize free radicals. nih.gov While these findings are for thiophene-2-carboxamides, the shared thiophene carboxamide scaffold suggests that this compound may also possess antioxidant properties. The methoxy group on the phenyl ring could further contribute to this activity through its electron-donating nature. However, direct experimental evaluation of the free radical scavenging potential of this compound is required to confirm this hypothesis.

Table 3: Antioxidant Activity of Selected Thiophene-2-Carboxamide Derivatives

Compound Antioxidant Activity (% Inhibition via ABTS method)
Amino thiophene-2-carboxamide 7a 62.0%
Ascorbic Acid (Reference) 88.44%

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, HIV-1 Ribonuclease H, Influenza Virus Polymerase)

The thiophene-3-carboxamide scaffold has been identified as a promising backbone for the development of various enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: A study on a series of thiophene derivatives revealed their potential as acetylcholinesterase inhibitors. nih.gov Notably, the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which shares the N-methoxyphenyl and thiophene-3-carboxamide moieties with the subject compound, demonstrated a 60% inhibition of AChE, which was significantly higher than the 40% inhibition shown by the reference drug donepezil. nih.gov This suggests that the thiophene-3-carboxamide structure can be effectively utilized to design potent AChE inhibitors.

HIV-1 Ribonuclease H (RNase H) Inhibition: Research has identified cycloheptathiophene-3-carboxamide derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. tandfonline.comnih.gov A screening of a library of these compounds led to the identification of potent inhibitors with IC50 values in the nanomolar range. nih.gov Mechanistic studies suggest that these compounds bind to a novel allosteric site on the enzyme. nih.gov Further structural modifications of the cycloheptathiophene-3-carboxamide scaffold have led to the discovery of even more potent dual inhibitors of both RNase H and RNA-dependent DNA polymerase (RDDP) functions of reverse transcriptase. tandfonline.com

Influenza Virus Polymerase Inhibition: The thiophene-3-carboxamide scaffold has emerged as a promising candidate for the development of new anti-influenza drugs that target the viral RNA-dependent RNA polymerase (RdRP). acs.orgnih.govnih.govcapes.gov.br These compounds have been shown to act as protein-protein interaction inhibitors, disrupting the assembly of the RdRP subunits, specifically the interaction between the PA and PB1 subunits. nih.gov This novel mechanism of action makes them effective against a range of influenza A and B strains, including those resistant to existing drugs like oseltamivir. nih.gov

Table 4: Enzyme Inhibition by Thiophene-3-Carboxamide Derivatives

Compound Class Target Enzyme Mechanism of Action
Tetrahydrobenzo[b]thiophene-3-carboxamide derivative Acetylcholinesterase (AChE) Competitive Inhibition
Cycloheptathiophene-3-carboxamide derivatives HIV-1 Ribonuclease H (RNase H) Allosteric Inhibition
Cycloheptathiophene-3-carboxamide derivatives Influenza Virus Polymerase (RdRP) Disruption of PA-PB1 subunit interaction

Applications in Materials Science and Emerging Technologies

Utilization in Organic Electronics and Semiconductor Research

Thiophene-based molecules are fundamental building blocks in the field of organic electronics due to their excellent charge transport characteristics and environmental stability. nih.govwikipedia.org The incorporation of the thiophene (B33073) moiety in N-(4-methoxyphenyl)thiophene-3-carboxamide suggests its potential as an organic semiconductor. Organic semiconductors are crucial components in a variety of electronic devices, where they serve as the active layer responsible for charge transport. atomfair.com The performance of these devices is highly dependent on the molecular structure of the organic material, which influences packing, film morphology, and ultimately, charge carrier mobility.

Derivatives of thiophene have been extensively investigated for their semiconducting properties. For instance, the introduction of various functional groups to the thiophene backbone can modulate the electronic properties, leading to either p-type (hole-transporting) or n-type (electron-transporting) behavior. The methoxyphenyl group in this compound could potentially enhance the solubility and processability of the material, which are critical factors for the fabrication of large-area and flexible electronic devices. Research into related thiophene-carboxamide structures has highlighted their potential in creating ordered molecular assemblies, a key requirement for efficient charge transport in organic field-effect transistors (OFETs). mdpi.com

Below is a table summarizing the typical charge carrier mobilities observed in various thiophene-based organic semiconductors, providing a reference for the potential performance of this compound.

Thiophene Derivative Device Type Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)OFET0.1 - 1-
Pentacene (Thiophene analogue)OFET>1-
Thieno[3,2-b]thiophene derivativesOFET0.5 - 10-
N-type Thiophene derivativesOFET-0.01 - 0.6

This table presents data for related thiophene compounds to illustrate the potential of this class of materials. Specific data for this compound is not currently available.

Potential in Optoelectronic Device Development

The application of thiophene derivatives extends to a range of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). wikipedia.orgresearchgate.net The conjugated π-system of the thiophene ring in this compound allows for the absorption and emission of light, a fundamental property for optoelectronic applications.

In the context of Organic Light-Emitting Diodes (OLEDs) , thiophene-based materials can be utilized as emissive layers or charge-transporting layers. beilstein-journals.org The methoxyphenyl group could influence the emission color and efficiency of the device. Thienothiophene-based fluorophores, for example, have been shown to exhibit high quantum efficiencies, a critical parameter for OLED performance. researchgate.net

For Organic Field-Effect Transistors (OFETs) , as discussed previously, the semiconducting nature of thiophene compounds is key. nih.gov The structural characteristics of this compound could lead to favorable molecular packing for efficient charge transport.

In Organic Solar Cells (OSCs) , thiophene derivatives are widely used as donor materials due to their ability to absorb sunlight and generate excitons. mdpi.com The energy levels (HOMO and LUMO) of this compound would be a critical factor in determining its suitability as a donor material in a bulk heterojunction solar cell. Theoretical studies on similar thiophene-based materials help in predicting their photovoltaic properties. nih.gov

The following table outlines the key parameters of different thiophene-based materials in various optoelectronic devices, offering a comparative perspective.

Device Thiophene-Based Material Key Performance Metric Value
OLEDThieno[3,2-b]thiophene derivativeExternal Quantum Efficiencyup to 20%
OFETDPh-BTBTHole Mobility2.0 cm²/Vs
OSCTTT-co-P3HT:PC71BMPower Conversion Efficiency0.14%

This table includes data from related thiophene-based systems to provide context for the potential applications of this compound.

Applications in Bioimaging as Fluorescent Probes

Fluorescent probes are indispensable tools in bioimaging for the visualization and tracking of biological processes in real-time. nih.gov The inherent fluorescence of many organic molecules, including certain thiophene derivatives, makes them suitable candidates for the development of such probes. The structure of this compound, with its conjugated system, suggests that it may possess fluorescent properties.

The design of a fluorescent probe often involves a fluorophore (the signaling unit) and a recognition unit that interacts with the target analyte. The methoxyphenyl group could potentially be modified to act as a recognition site for specific biological targets. Furthermore, the thiophene core can be engineered to tune the photophysical properties, such as absorption and emission wavelengths, to fall within the biological transparency window, minimizing interference from autofluorescence. Research on other thiophene-based dyes has demonstrated their utility in probing cellular membranes. rsc.org

Property Description Relevance to Bioimaging
Fluorescence Emission of light upon absorption of a photon.Enables visualization of the probe's location.
Photostability Resistance to photodegradation.Allows for longer imaging times without signal loss.
Biocompatibility Low toxicity to living cells.Essential for in vivo and in vitro studies.
Specificity Selective binding to a target molecule or organelle.Ensures that the fluorescent signal originates from the intended target.
Quantum Yield Efficiency of converting absorbed photons to emitted photons.Determines the brightness of the probe.

This table outlines the desirable properties of fluorescent probes, which would need to be evaluated for this compound.

Exploration as Functional Dyes and Pigments

The chromophoric nature of the thiophene ring, combined with the auxochromic effect of the methoxy (B1213986) group on the phenyl ring, suggests that this compound could function as a dye or pigment. Functional dyes are valued not only for their color but also for additional properties such as thermal stability, lightfastness, and their response to external stimuli.

Research on related thiophene-based azo dyes has shown their potential for dyeing synthetic fabrics like nylon and polyester. researchgate.net The color and dyeing properties are highly dependent on the molecular structure. The carboxamide linkage in this compound could enhance the affinity of the dye for certain fibers through hydrogen bonding. The specific color of this compound would depend on its absorption spectrum in the visible region.

Parameter Significance for Dyes and Pigments
Wavelength of Maximum Absorption (λmax) Determines the color of the compound.
Molar Extinction Coefficient (ε) Relates to the intensity of the color.
Lightfastness Resistance to fading upon exposure to light.
Thermal Stability Ability to withstand high temperatures without degradation.
Solubility Affects the application method (e.g., dyeing from solution).

This table lists key parameters for evaluating a compound as a functional dye or pigment. Experimental determination of these properties for this compound would be necessary.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)thiophene-3-carboxamide derivatives?

Methodological Answer:
A common approach involves refluxing 4H-thieno[2,3-d][1,3]oxazin-4-one derivatives with aniline derivatives (e.g., 4-methoxyaniline) in glacial acetic acid for 24 hours. Post-reaction, the mixture is cooled, poured onto ice-water, and the precipitated solid is filtered, dried, and recrystallized from 95% ethanol. This method yields derivatives like 2-benzamido-5-ethyl-N-(4-methoxyphenyl)thiophene-3-carboxamide with high purity . For reproducibility, ensure precise stoichiometric ratios and controlled reflux conditions.

Basic: How are thiophene-3-carboxamide derivatives structurally characterized in academic research?

Methodological Answer:
Characterization typically involves:

  • Elemental analysis to confirm composition.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve substituent positions and confirm methoxyphenyl integration (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for zinc coordination complexes of related carboxamides .

Basic: What biological activities have been reported for this compound analogs?

Methodological Answer:
Derivatives exhibit diverse activities:

  • Antimicrobial : Sodium acetyl(4-methoxyphenyl)aminothiodithiocarbamate (a related compound) showed 100% inhibition of Fusarium oxysporum and Pectobacterium carotovorum at 0.4% concentration .
  • Antifungal : Structural analogs with hydrazide moieties demonstrated activity against Candida species via MIC assays .
  • Anticancer : 5-Cyano-N-(4-methoxyphenyl) derivatives inhibited VEGFR-2 in hepatocellular carcinoma models (IC₅₀ < 1 µM) .

Advanced: How do structural modifications of this compound affect VEGFR-2 inhibition efficacy?

Methodological Answer:
Modifications at the 4- and 5-positions of the thiophene ring critically influence activity:

  • Cyano groups at position 5 enhance binding to VEGFR-2’s ATP pocket, mimicking second-generation inhibitors like Sorafenib.
  • Arylamino acetamido substituents at position 4 improve hydrophobic interactions, as seen in derivatives 5, 6, and 10 (IC₅₀ values 0.2–0.8 µM). In contrast, N-arylidene hydrazides (e.g., compound 17) showed reduced activity due to steric hindrance . Computational docking and comparative SAR studies are recommended to validate these trends.

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

Methodological Answer:
Contradictions often arise from subtle structural differences:

  • Substituent polarity : Electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity but reduce solubility, skewing in vitro results.
  • Assay conditions : Variations in microbial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized CLSI protocols.
  • Statistical validation : Use dose-response curves and triplicate assays to minimize variability, as applied in cardioprotective studies of 4-methoxyphenyl-thiazol derivatives .

Advanced: What advanced analytical techniques are used to study coordination complexes of this compound derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction provides bond-length data and coordination geometry (e.g., tetrahedral Zn²⁺ complexes with thiophene carboxamide ligands) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) assesses thermal stability, critical for materials science applications.

Basic: What are the recommended protocols for purity assessment of synthesized derivatives?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns.
  • Melting point analysis (uncorrected) to compare with literature values.
  • Thin-Layer Chromatography (TLC) using silica gel 60 F₂₅₄ plates and ethyl acetate/hexane eluents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.